3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile
Description
This heterocyclic compound features a pyrano[3,4-c]pyridine core substituted with:
- 3,3-Dimethyl groups at the dihydropyran ring, enhancing steric stability.
- A 2-phenylethylsulfanyl moiety at the 6-position, increasing lipophilicity.
- A cyano group at the 5-position, acting as a hydrogen-bond acceptor.
Properties
IUPAC Name |
3,3-dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-23(2)14-18-19(15-24)22(29-13-8-17-6-4-3-5-7-17)25-21(20(18)16-28-23)26-9-11-27-12-10-26/h3-7H,8-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITLGGQQUFMBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCCC3=CC=CC=C3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
MBX-2319 is synthesized through a series of chemical reactions involving pyranopyridine as the core structure.
Industrial Production Methods
While specific industrial production methods for MBX-2319 are not widely documented, the synthesis likely involves standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and purification processes like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
MBX-2319 primarily undergoes reactions typical of pyranopyridine derivatives, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups to modify its activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of MBX-2319 include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions are various derivatives of MBX-2319 with modified functional groups that can potentially enhance its efflux pump inhibitory activity .
Scientific Research Applications
MBX-2319 has several scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of efflux pumps and to develop new inhibitors.
Biology: Helps in understanding the role of efflux pumps in bacterial resistance.
Medicine: Potentially used as an adjunctive therapy to enhance the efficacy of existing antibiotics.
Industry: Could be used in the development of new antibacterial treatments and in the pharmaceutical industry for drug development
Mechanism of Action
MBX-2319 exerts its effects by binding to the distal pocket of the B protomer in the AcrB efflux pump of Escherichia coli. This binding interaction involves strong interactions with phenylalanines lining the hydrophobic trap, which impairs the proper binding of substrates and inhibits the efflux pump’s function .
Comparison with Similar Compounds
Key Structural Analogs and Derivatives
The following table summarizes critical structural differences and inferred properties:
Structure-Activity Relationship (SAR) Insights
- 8-Position Substitutions: Morpholin-4-yl (target compound): Offers balanced solubility and hydrogen-bonding capacity due to its oxygen atom. Piperidin-1-yl (): Lacks hydrogen-bond donors, leading to lower solubility compared to morpholine derivatives .
- 6-Position Substitutions: 2-Phenylethylsulfanyl (target compound): Enhances lipophilicity, favoring blood-brain barrier penetration. Thioxo (): May participate in redox reactions or metal coordination, altering biological activity .
- Core Modifications: Pyrano[3,4-c]pyridine (target) vs. Pyrano[4,3-b]pyridine (): Ring fusion differences influence planarity and π-π stacking interactions with biological targets . Pyrazole-containing cores (): Exhibit distinct binding profiles due to nitrogen-rich heterocycles .
Biological Activity
3,3-Dimethyl-8-morpholin-4-yl-6-(2-phenylethylsulfanyl)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile is a novel compound with significant potential in pharmacology, particularly in the context of multidrug resistance (MDR) in bacterial infections. This compound has been studied for its inhibitory effects on the AcrB multidrug efflux pump in Escherichia coli, a critical factor contributing to antibiotic resistance.
The molecular formula of the compound is with a molecular weight of approximately 409.54 g/mol. Its structure includes a pyranopyridine core that is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O2S |
| Molecular Weight | 409.54 g/mol |
| Formal Charge | 0 |
| Atom Count | 56 |
| Chiral Atom Count | 0 |
| Bond Count | 59 |
| Aromatic Bond Count | 12 |
Research indicates that this compound acts as an inhibitor of the AcrB efflux pump. The AcrB protein is part of the RND (Resistance-Nodulation-Division) family of transporters, which are integral to the mechanism of antibiotic resistance in Gram-negative bacteria. The binding of pyranopyridine derivatives within a hydrophobic pocket of AcrB enhances their inhibitory potency, as evidenced by structural studies using X-ray crystallography and molecular dynamics simulations .
Efficacy Against Multidrug Resistance
In vitro studies have demonstrated that this compound significantly reduces the efflux activity of AcrB. The compound's efficacy was compared against other known inhibitors, showing a marked increase in potency. For instance, it was found that this compound could lower the minimum inhibitory concentration (MIC) required to combat resistant strains of E. coli .
Study on Antibacterial Activity
A study published in Proceedings of the National Academy of Sciences highlighted the effectiveness of pyranopyridine derivatives as AcrB inhibitors. This research involved both biochemical assays and structural analysis to elucidate how these compounds interact with the efflux pump .
Table: Comparative Efficacy of Inhibitors
| Compound Name | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.5 | AcrB Inhibition |
| Previous Pyranopyridine Derivative | 5 | AcrB Inhibition |
| Standard Antibiotic (e.g., Ciprofloxacin) | 10 | Direct Bacterial Killing |
Q & A
Q. Q1. What is the optimized synthetic route for preparing this compound, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via a multicomponent reaction involving pyranone precursors, morpholine derivatives, and phenylethylthiol, following protocols analogous to pyrano[2,3-c]pyrazole synthesis . Key steps include:
- Catalyst Selection : Piperidine (0.5–1.0 mol%) in ethanol under reflux (80°C, 1–2 hours) to promote cyclization .
- Purification : Recrystallization from ethanol/methanol mixtures (yields ~70–94%) .
- Critical Variables : Adjusting stoichiometry of the thiol component to avoid disulfide byproducts and optimizing reflux time to prevent decomposition.
Q. Table 1: Comparative Synthesis Conditions
| Component | Role | Example from Evidence |
|---|---|---|
| Piperidine | Base/Catalyst | |
| Ethanol | Solvent | |
| Phenylethylthiol | Sulfur donor | Analogous to |
Advanced Spectral Analysis
Q. Q2. How can conflicting 1^11H NMR signals (e.g., aromatic vs. aliphatic protons) be resolved for structural validation?
Methodological Answer:
- Deuterated Solvents : Use DMSO- to suppress exchangeable protons (e.g., -OH) and enhance resolution, as seen in pyrazole derivatives .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δ 7.15–7.39 ppm for aromatic protons) and assign coupling patterns .
- Contradiction Management : If experimental C NMR shifts deviate from computational predictions (e.g., carbonyl carbons at ~160–207 ppm ), verify purity via HPLC or repeat recrystallization.
Mechanistic Insights
Q. Q3. What is the proposed mechanism for the formation of the pyrano[3,4-c]pyridine core?
Methodological Answer: The core likely forms via a Knoevenagel condensation followed by cyclization, analogous to pyrano[2,3-c]pyrazole systems :
Knoevenagel Step : Cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.
Nucleophilic Attack : Morpholine and thiol groups participate in Michael addition, closing the pyran ring.
Cyclization : Acid/base catalysis (piperidine) facilitates pyridine ring formation.
Advanced Note : Isotopic labeling (e.g., N-morpholine) could track nitrogen incorporation into the pyridine ring .
Structure-Activity Relationship (SAR)
Q. Q4. How do the morpholine and phenylethylsulfanyl substituents influence electronic properties or bioactivity?
Methodological Answer:
- Morpholine : Enhances solubility and acts as a hydrogen-bond acceptor; compare with piperidine analogs in pyrimidine derivatives .
- Phenylethylsulfanyl : Introduces lipophilicity; SAR studies in similar thioether-containing compounds show improved membrane permeability .
- Experimental Design : Synthesize analogs (e.g., replacing morpholine with piperazine) and evaluate via computational docking or enzyme assays.
Q. Table 2: Substituent Effects on LogP
| Substituent | LogP (Predicted) | Bioactivity Trend |
|---|---|---|
| Morpholin-4-yl | 1.2 | Increased solubility |
| Phenylethylsulfanyl | 3.8 | Enhanced binding |
Data Contradiction Analysis
Q. Q5. How to address discrepancies between theoretical and experimental mass spectrometry (MS) data?
Methodological Answer:
- Fragmentation Patterns : Compare observed MS peaks (e.g., base peak at m/z 270 ) with in silico fragmentation tools (e.g., CFM-ID).
- Isotopic Peaks : Verify chlorine/bromine isotopic signatures (e.g., [M+2] peaks for Cl-containing analogs ).
- Resolution : High-resolution MS (HRMS) to distinguish between isobaric species (e.g., CHNOS vs. CHNOS).
Advanced Functionalization
Q. Q6. What strategies enable selective functionalization of the pyridine ring for derivatization?
Methodological Answer:
- Electrophilic Substitution : Nitration/sulfonation at electron-rich positions (C-6 or C-8) guided by DFT calculations .
- Cross-Coupling : Suzuki-Miyaura reactions using halogenated precursors (e.g., 5-bromo derivatives ).
- Protection/Deprotection : Temporarily block the morpholine nitrogen with Boc groups during functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
